1-(Pyridin-4-ylmethyl)-1H-imidazole-5-carboxylic acid
Overview
Description
1-(Pyridin-4-ylmethyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and imidazole moieties in its structure allows it to participate in a wide range of chemical reactions and interactions.
Preparation Methods
The synthesis of 1-(Pyridin-4-ylmethyl)-1H-imidazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-pyridinemethanol with imidazole-5-carboxylic acid under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 4-pyridinemethanol is reacted with imidazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1-(Pyridin-4-ylmethyl)-1H-imidazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyridine ring, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the imidazole ring, reducing it to form imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted pyridine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyridin-4-ylmethyl)-1H-imidazole-5-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: It serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for the construction of diverse molecular architectures.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-ylmethyl)-1H-imidazole-5-carboxylic acid involves its interaction with various molecular targets. In medicinal applications, it may act by binding to specific enzymes or receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Pyridin-4-ylmethyl)-1H-imidazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(Pyridin-2-ylmethyl)-1H-imidazole-5-carboxylic acid: This compound has a similar structure but with the pyridine ring attached at the 2-position. It may exhibit different reactivity and biological activity due to the positional isomerism.
1-(Pyridin-3-ylmethyl)-1H-imidazole-5-carboxylic acid: Another positional isomer, with the pyridine ring attached at the 3-position. The change in position can affect the compound’s chemical properties and interactions.
1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid: This compound has the carboxylic acid group attached at the 4-position of the imidazole ring. The different positioning of functional groups can lead to variations in reactivity and application.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(pyridin-4-ylmethyl)imidazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-5-12-7-13(9)6-8-1-3-11-4-2-8/h1-5,7H,6H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWGEDUFVNVEOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=NC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210847 | |
Record name | 1H-Imidazole-5-carboxylic acid, 1-(4-pyridinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101210847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707575-92-5 | |
Record name | 1H-Imidazole-5-carboxylic acid, 1-(4-pyridinylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707575-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-5-carboxylic acid, 1-(4-pyridinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101210847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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